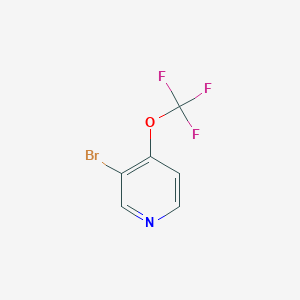3-Bromo-4-(trifluoromethoxy)pyridine
CAS No.:
Cat. No.: VC13800231
Molecular Formula: C6H3BrF3NO
Molecular Weight: 241.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H3BrF3NO |
|---|---|
| Molecular Weight | 241.99 g/mol |
| IUPAC Name | 3-bromo-4-(trifluoromethoxy)pyridine |
| Standard InChI | InChI=1S/C6H3BrF3NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H |
| Standard InChI Key | FLSJSUJCGNTMPE-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1OC(F)(F)F)Br |
| Canonical SMILES | C1=CN=CC(=C1OC(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s molecular structure is defined by the pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Substitution at the 3- and 4-positions introduces bromine and trifluoromethoxy groups, respectively. The SMILES notation for the compound is C1=CN=CC(=C1OC(F)(F)F)Br, which precisely encodes the connectivity of atoms . The InChIKey FLSJSUJCGNTMPE-UHFFFAOYSA-N provides a unique identifier for computational and database applications .
The trifluoromethoxy group () contributes to the molecule’s lipophilicity and metabolic stability, traits highly sought after in drug design . Bromine’s presence enhances reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.99 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry environment | |
| Predicted Collision CCS | 147.5–152.3 Ų |
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Trifluoromethoxylation | source, Cu catalyst | 60–70% |
| Bromination | , , 130–140°C | 50–60% |
Purification and Quality Control
The compound is typically purified via column chromatography or recrystallization, with purity verified by HPLC (>95%) . Sigma-Aldrich lists the product under catalog number ENAH9ABB6914, though detailed chromatographic parameters are unspecified .
Applications in Chemical Research
Pharmaceutical Intermediate
3-Bromo-4-(trifluoromethoxy)pyridine serves as a precursor in kinase inhibitor synthesis. For instance, trifluoromethoxy groups enhance binding affinity to ATP pockets in target enzymes . Bromine facilitates further functionalization, such as coupling with boronic acids to form biaryl structures critical in drug candidates.
Agrochemical Development
In agrochemistry, the compound’s halogenated structure contributes to herbicidal and insecticidal activity. The trifluoromethoxy group’s stability under environmental conditions prolongs the efficacy of derived products .
Analytical and Computational Data
Computational Predictions
The PubChemLite entry provides collision cross-section (CCS) values calculated via machine learning models, which are critical for ion mobility spectrometry . These predictions align with experimental data for similar mass adducts, supporting method development in analytical workflows.
Spectral Libraries
Despite the absence of experimental NMR or IR data in sources, computational tools (e.g., ACD/Labs, ChemDraw) can simulate spectra based on the compound’s structure. Such simulations aid in dereplication and structural elucidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume